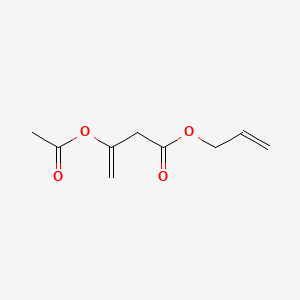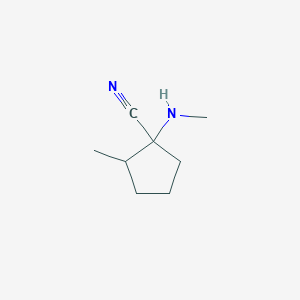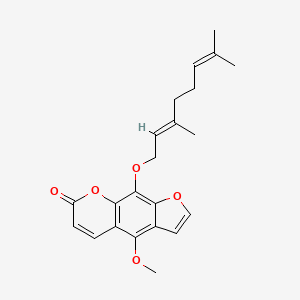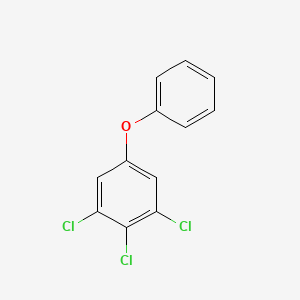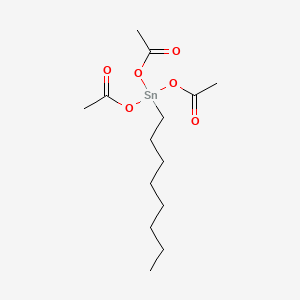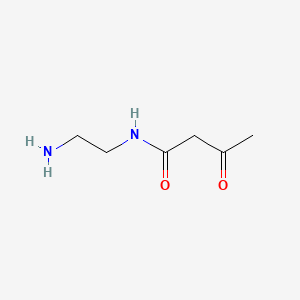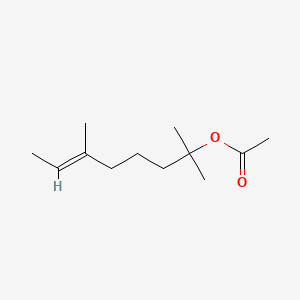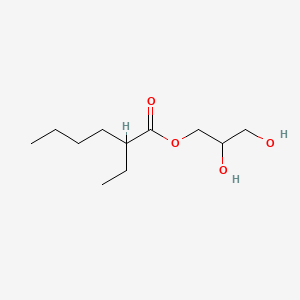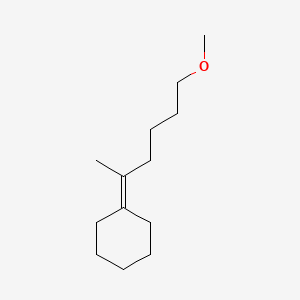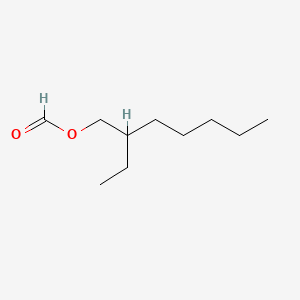
2-Ethylheptyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylheptyl formate is an organic compound with the molecular formula C10H20O2. It is an ester formed from the reaction of 2-ethylheptanol and formic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a formate group attached to a 2-ethylheptyl group, making it a member of the ester family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethylheptyl formate can be synthesized through the esterification reaction between 2-ethylheptanol and formic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
[ \text{2-Ethylheptanol} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with an acid catalyst. The resulting ester is then separated from the reaction mixture through distillation. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylheptyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 2-ethylheptanol and formic acid.
Oxidation: Oxidizing agents can convert this compound into corresponding carboxylic acids.
Reduction: Reducing agents can reduce the ester to its corresponding alcohol and aldehyde.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-Ethylheptanol and formic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: 2-Ethylheptanol and formaldehyde.
Aplicaciones Científicas De Investigación
2-Ethylheptyl formate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Widely used in the fragrance industry for its pleasant odor and in the production of perfumes and flavorings.
Mecanismo De Acción
The mechanism of action of 2-ethylheptyl formate involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to release formic acid and 2-ethylheptanol, which can then interact with various molecular targets. The formic acid can act as a metabolic inhibitor, while 2-ethylheptanol can affect membrane fluidity and protein function.
Comparación Con Compuestos Similares
2-Ethylheptyl formate can be compared with other esters such as:
Ethyl formate: Similar in structure but with an ethyl group instead of a 2-ethylheptyl group. It is also used in the fragrance industry.
Methyl formate: Contains a methyl group and is used as a solvent and in the production of formic acid.
Butyl formate: Contains a butyl group and is used in flavorings and perfumes.
The uniqueness of this compound lies in its specific structure, which imparts distinct olfactory properties and makes it suitable for specialized applications in the fragrance industry.
Propiedades
Número CAS |
94200-06-3 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2-ethylheptyl formate |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-7-10(4-2)8-12-9-11/h9-10H,3-8H2,1-2H3 |
Clave InChI |
RKHIJTPJWVVCHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC)COC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




